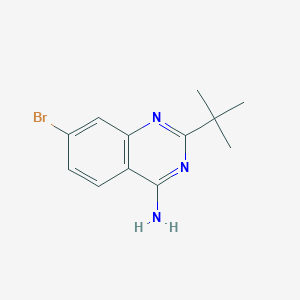

7-Bromo-2-(tert-butyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-tert-butylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJSUMDKIVRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 Tert Butyl Quinazolin 4 Amine and Its Analogs

Precursor Synthesis and Preparative Strategies for Key Intermediates

The foundation of synthesizing 7-Bromo-2-(tert-butyl)quinazolin-4-amine lies in the efficient preparation of its precursors. These intermediates provide the necessary functionalities and substitution patterns required for the final molecule.

Synthesis of Substituted 2-Aminobenzonitriles and Benzaldehydes

A common and critical starting material for the synthesis of quinazolines is a substituted 2-aminobenzonitrile (B23959) or 2-aminobenzaldehyde. For the target molecule, 2-amino-4-bromobenzonitrile (B1277943) and 2-amino-4-bromobenzaldehyde (B1289445) serve as key precursors.

The synthesis of 2-amino-4-bromobenzaldehyde can be achieved through the reduction of the corresponding nitro compound. For instance, 4-bromo-2-nitrobenzaldehyde (B1297750) can be reduced using iron powder in a mixture of acetic acid and ethanol (B145695) to yield 2-amino-4-bromobenzaldehyde.

Similarly, 2-amino-4-bromobenzonitrile is a crucial intermediate. Its synthesis can be approached through various methods, including the Sandmeyer reaction from a corresponding aniline (B41778) or by direct bromination of 2-aminobenzonitrile, although careful control of reaction conditions is necessary to achieve the desired regioselectivity. A base-promoted annulation of ynones with 2-amino-4-bromobenzonitrile has been reported to yield substituted 4-aminoquinolines, highlighting the utility of this precursor. chemicalbook.com

| Precursor | Synthetic Method |

| 2-Amino-4-bromobenzaldehyde | Reduction of 4-bromo-2-nitrobenzaldehyde with iron powder. |

| 2-Amino-4-bromobenzonitrile | Sandmeyer reaction from a corresponding aniline or direct bromination of 2-aminobenzonitrile. |

Preparation of Halogenated Quinazoline (B50416) Precursors

An alternative strategy involves the initial formation of a halogenated quinazoline ring, which can then be further functionalized. For example, a 7-bromo-4-chloroquinazoline (B1284680) derivative can serve as a versatile intermediate. The chloro group at the 4-position is a good leaving group, allowing for subsequent nucleophilic substitution to introduce the desired amine functionality. The synthesis of such intermediates often starts from a correspondingly substituted anthranilic acid derivative. For instance, a patent describes the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate (B1210297), which can then be converted to the 4-chloro derivative. nih.gov

Introduction of the tert-Butyl Moiety in Quinazoline Scaffolds

The introduction of the bulky tert-butyl group at the 2-position of the quinazoline ring is a critical step. This can be achieved through several methods:

From 2-Aminobenzonitriles: One approach involves the reaction of a 2-aminobenzonitrile with a reagent that can provide the tert-butyl group. The reaction of 2-aminobenzonitriles with Grignard reagents, such as tert-butylmagnesium chloride, can form an intermediate ortho-aminoketimine, which can then undergo cyclization to form the 2-tert-butyl-substituted quinazoline.

Using Pivalonitrile: Another potential method is the co-cyclization of a 2-aminobenzonitrile with pivalonitrile ((CH₃)₃CCN). This reaction, often catalyzed by an acid or a Lewis acid, can directly introduce the tert-butyl group at the 2-position.

Cyclization Reactions for Quinazoline Ring Formation

The hallmark of quinazoline synthesis is the cyclization reaction that forms the bicyclic ring system. Various methods have been developed to achieve this transformation efficiently.

Routes via 2-Aminobenzamides and Dicarbonates

The classical Niementowski quinazoline synthesis involves the condensation of an anthranilic acid (2-aminobenzoic acid) with an amide. nih.govwikipedia.orgchemeurope.com A variation of this method utilizes a 2-aminobenzamide (B116534) as the starting material. The reaction of a 2-aminobenzamide with a suitable carbonyl compound, such as an aldehyde or a ketone, followed by cyclization and dehydration, leads to the formation of a quinazolinone. The use of dicarbonates in conjunction with 2-aminobenzamides can also facilitate the cyclization process to yield quinazolinone derivatives. These quinazolinones can then be converted to the corresponding quinazolin-4-amines.

Mechanistic Pathways for Quinazolinone and Quinazolin-4-amine Ring Closure

The formation of the quinazoline ring from 2-aminobenzonitrile precursors often proceeds through a multi-step mechanism. For instance, in the reaction of a 2-aminobenzonitrile with a nitrile in the presence of a base, the initial step is the deprotonation of the amino group, which then acts as a nucleophile. chemicalbook.com

A plausible mechanistic pathway for the formation of a 4-aminoquinoline (B48711) from a 2-aminobenzonitrile and a ynone involves the following key steps: chemicalbook.com

Aza-Michael Addition: The deprotonated 2-aminobenzonitrile undergoes a nucleophilic attack on the ynone.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular C-cyclization to form an unstable quinoline-4(1H)-imine intermediate.

Aromatization: Subsequent aromatization of this intermediate leads to the formation of the stable 4-aminoquinoline product.

The conversion of a 7-bromo-2-tert-butyl-quinazolin-4-one to the desired this compound typically involves a two-step process:

Chlorination: The quinazolin-4-one is first treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the corresponding 4-chloroquinazoline (B184009).

Amination: The resulting 4-chloroquinazoline is then reacted with ammonia (B1221849) or an ammonia equivalent in a nucleophilic aromatic substitution reaction to replace the chloro group with an amino group, yielding the final quinazolin-4-amine.

Multi-Step Cyclization Approaches

The formation of the 7-bromo-2-(tert-butyl)quinazolin-4-one precursor is typically achieved through multi-step cyclization, which begins with a strategically substituted anthranilic acid derivative. The most common approach involves the use of 4-bromoanthranilic acid as the starting material to ensure the bromine atom is correctly positioned at the C-7 location in the final quinazoline ring.

A general and effective pathway proceeds as follows:

Amide Formation: 4-Bromoanthranilic acid is first acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction, typically carried out in the presence of a base like pyridine, forms the corresponding N-pivaloyl-4-bromoanthranilic acid. The bulky tert-butyl group is thus incorporated at the position that will become C-2 of the quinazoline ring.

Cyclization/Dehydration: The resulting N-acylated anthranilic acid is then subjected to cyclocondensation. Heating with a dehydrating agent, such as acetic anhydride, or using other condensation agents promotes the ring closure to form the intermediate 2-(tert-butyl)-7-bromo-4H-3,1-benzoxazin-4-one.

Reaction with an Amine Source: This benzoxazinone (B8607429) intermediate is highly reactive towards nucleophiles. Treatment with an ammonia source, such as ammonium (B1175870) acetate or ammonia in a suitable solvent, opens the oxazinone ring and facilitates re-cyclization to yield the stable 7-bromo-2-(tert-butyl)quinazolin-4(3H)-one. This multi-step sequence provides a reliable and scalable route to the key quinazolinone intermediate. nih.gov

Strategies for Selective Bromination at the C-7 Position

While direct bromination of the pre-formed 2-(tert-butyl)quinazolin-4-one scaffold is theoretically possible, achieving high regioselectivity for the C-7 position presents a significant synthetic challenge. The electronic nature of the quinazolinone ring, influenced by the electron-donating nitrogen atoms and the electron-withdrawing carbonyl group, directs electrophilic aromatic substitution. However, this often leads to a mixture of isomers, primarily substitution at the C-6 and C-8 positions, making the isolation of the desired C-7 bromo isomer difficult and inefficient.

Therefore, the most effective and widely adopted strategy for synthesizing 7-bromoquinazolines is to utilize a starting material that already contains the bromine atom in the correct position. The synthesis of 7-bromo-2-substituted-quinazolin-4-ones almost exclusively starts from 4-bromoanthranilic acid. researchgate.netnih.gov This precursor ensures that the bromine is unambiguously located at the C-7 position of the final quinazoline heterocycle, circumventing the issues of regioselectivity and product separation associated with direct bromination of the fused ring system. This precursor-based approach is a cornerstone of the synthetic planning for this class of compounds.

Incorporation of the 4-Amine Functionality

With the 7-bromo-2-(tert-butyl)quinazolin-4(3H)-one intermediate in hand, the next critical step is the introduction of the amine group at the C-4 position. This is typically accomplished by first converting the C-4 carbonyl group into a more reactive leaving group, usually a chloride, followed by amination.

The quinazolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with catalytic dimethylformamide (DMF), to produce the highly reactive intermediate, 7-bromo-4-chloro-2-(tert-butyl)quinazoline . This chloro-derivative is the pivotal substrate for the subsequent amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

Nucleophilic aromatic substitution (SNAr) is the most common method for installing the 4-amine group. The electron-deficient nature of the pyrimidine (B1678525) ring in the quinazoline system makes the C-4 position highly susceptible to nucleophilic attack, especially with a good leaving group like chloride present.

The reaction involves treating 7-bromo-4-chloro-2-(tert-butyl)quinazoline with an ammonia source. This can be achieved using various reagents and conditions, such as:

Bubbling ammonia gas through a solution of the chloroquinazoline in a suitable solvent like isopropanol (B130326) or dioxane.

Using ammonium hydroxide (B78521) in a sealed vessel at elevated temperatures.

Employing formamide (B127407) as both a reagent and solvent, which upon heating provides ammonia in situ.

These reactions typically proceed in good to excellent yields, providing a direct route to the target this compound.

| Substrate | Amine Source | Solvent | Conditions | Yield |

| 4-Chloroquinazoline derivative | Aniline | Isopropanol | Reflux, 4 hr | Moderate to Good |

| 4-Chloroquinazoline derivative | Benzylamine | Isopropanol | Reflux, 4 hr | Moderate to Good |

| 4-Chloro-6,7-dimethoxyquinazoline | Ammonia | Dioxane | 100 °C | High |

Base-Promoted Reactions for Quinazolin-4-amine Formation

In nearly all SNAr amination reactions, a base plays a crucial role. When using primary or secondary amines (instead of ammonia) or when using ammonium salts, an added base is essential. The base serves two primary purposes:

Neutralizing HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the desired amine product or the amine nucleophile, which would render it unreactive.

Deprotonating the Nucleophile: In some cases, particularly with less nucleophilic amines, the base can help deprotonate the amine, increasing its nucleophilicity and accelerating the rate of reaction.

Commonly used bases include organic amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base depends on the specific amine nucleophile and the reaction conditions.

Role of Catalysis in Amination Reactions

While SNAr reactions are often efficient, catalytic methods can provide alternative pathways, especially for less reactive aryl chlorides or with challenging amine nucleophiles. The most prominent catalytic method for C-N bond formation is the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming aryl-amine bonds. In the context of synthesizing 4-aminoquinazolines, it can be applied to couple an amine with 7-bromo-4-chloro-2-(tert-butyl)quinazoline. The reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP) and a strong base (e.g., NaOtBu or LHMDS). While highly effective, this method is often reserved for cases where traditional SNAr fails, due to the cost and sensitivity of the catalysts.

Advanced Synthetic Transformations and Functionalization

The 7-bromo substituent on the this compound molecule is not merely a static feature; it serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the creation of a diverse library of analogs with modified properties. The bromine atom is ideally suited for palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Key transformations include:

Suzuki Coupling: This reaction pairs the 7-bromoquinazoline (B57720) with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C single bond. It is a robust and widely used method for synthesizing biaryl compounds. mdpi.com

Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by palladium and copper(I), installs an alkynyl group at the C-7 position, creating a C-C triple bond. organic-chemistry.orgwikipedia.orglibretexts.org This is useful for extending the molecular framework in a linear fashion.

Heck Reaction: This reaction couples the 7-bromoquinazoline with an alkene to form a new C-C double bond, effectively vinylating the C-7 position. organic-chemistry.orgmdpi.com

These advanced transformations significantly expand the chemical space accessible from the 7-bromo intermediate, allowing for the fine-tuning of its molecular structure.

| Reaction Type | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | C(sp²)-C(sp²) (double bond) |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Strong Base | C(sp²)-N |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for constructing new bonds at the C7 position of bromoquinazoline cores. mdpi.com These reactions offer a modular approach to synthesize diverse libraries of quinazoline derivatives by coupling the aryl bromide with various organometallic reagents or unsaturated compounds. The choice of reaction depends on the desired bond type (C-C or C-heteroatom) and the nature of the coupling partner.

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide, such as this compound, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of many boronic acids. nih.govmdpi.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com For quinazoline derivatives, typical catalysts include palladium acetate (Pd(OAc)₂) or complexes with specialized ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.comresearchgate.net A base, such as sodium carbonate (Na₂CO₃), is essential for the transmetalation step. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinazolines

| Catalyst | Ligand | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | Na₂CO₃ | Acetone/Water | 40–45 °C | researchgate.net |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Water | 115 °C | mdpi.com |

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond, coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for introducing alkynyl moieties onto the quinazoline framework, which are valuable for extending conjugation or as precursors for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglookchem.com

The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a distinct copper cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org While the classic Sonogashira reaction uses a dual-catalyst system, copper-free variations have been developed to avoid issues like the homocoupling of alkynes. lookchem.comnih.gov This methodology has been successfully applied to halogenated quinazolines to produce novel alkynyl-substituted derivatives. mdpi.com

Table 2: Typical Components for Sonogashira Coupling

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation | wikipedia.orglookchem.com |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | wikipedia.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX byproduct, aids in alkyne activation | wikipedia.org |

| Coupling Partners | Aryl/Vinyl Halide + Terminal Alkyne | Reactants | organic-chemistry.org |

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. jk-sci.comorganic-chemistry.org This method is known for its high reactivity, functional group tolerance, and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. jk-sci.comnih.gov Its application to halogenated quinazolines allows for the introduction of a variety of carbon-based substituents. mdpi.comresearchgate.net

A key advantage of the Negishi reaction is that organozinc reagents are generally more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often allowing reactions to proceed under milder conditions. jk-sci.com Unlike the Suzuki coupling, it does not require the addition of a base to facilitate transmetalation. jk-sci.com The versatility of this reaction makes it a valuable tool for the functionalization of complex heterocyclic systems like quinazoline. researchgate.net

Both the Kumada and Stille couplings represent early and powerful methods for C-C bond formation, though their application to quinazoline synthesis has been more limited compared to the Suzuki or Sonogashira reactions. mdpi.com

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the coupling partner. mdpi.com While effective, the high reactivity and basicity of Grignard reagents can limit functional group compatibility. Specifically for quinazolinone derivatives, the amide group can be incompatible with these strong organometallic nucleophiles. mdpi.com

The Stille coupling employs an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orguwindsor.ca This has allowed for its use in the synthesis of polysubstituted quinazolines from halogenated precursors. mdpi.com However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgwikipedia.org

The Heck reaction (also known as the Mizoroki-Heck reaction) creates a C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a primary method for the vinylation or arylation of alkenes and has been applied to the functionalization of halogenated quinazolines. mdpi.comrsc.org

The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final substituted alkene product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov The Heck reaction provides a direct route to introduce vinyl or substituted vinyl groups at the C7 position of the quinazoline core. nih.gov

Carbon-Heteroatom Bond Formation via Buchwald-Hartwig Cross-Coupling

Beyond C-C bond formation, the introduction of nitrogen-based substituents is crucial for modifying the properties of quinazoline analogs. The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide, such as this compound, with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. mdpi.comwikipedia.org

The reaction's success relies on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that facilitate the challenging reductive elimination step to form the C-N bond. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active palladium-amido intermediate. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has proven to be a robust and general method for synthesizing aryl amines and has been employed for the derivatization of halogenated quinazolines. mdpi.comresearchgate.net

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | wikipedia.org |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes catalyst, facilitates oxidative addition and reductive elimination | wikipedia.orgnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, LiHMDS | Deprotonates the amine nucleophile | libretexts.orgnih.gov |

| Substrates | Aryl Halide + Primary/Secondary Amine | Reactants for C-N bond formation | wikipedia.org |

Derivatization of the Bromine Substituent for Further Elaboration

The bromine atom at the C7 position of the quinazoline ring is a versatile functional group that serves as a key handle for introducing structural diversity through various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from the 7-bromo precursor.

Prominent among these methods is the Suzuki-Miyaura cross-coupling reaction , which is widely employed for the formation of C-C bonds between aryl halides and organoboron compounds. nih.govnih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.govmdpi.com In the context of 7-bromoquinazolines, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C7 position. frontiersin.org The general transformation involves the palladium-catalyzed reaction of the 7-bromoquinazoline with a suitable boronic acid or boronic ester in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and can be tailored to the specific substrates being coupled. nih.gov

Another powerful tool for derivatization is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This method is particularly useful for synthesizing 7-aminoquinazoline derivatives, which are themselves valuable intermediates for further functionalization. The reaction has seen significant development, with several generations of catalyst systems allowing for the coupling of a broad range of amines, including primary and secondary amines, under increasingly mild conditions. wikipedia.orgprinceton.edu

| Reaction | Reagents & Conditions | Resulting Modification at C7 |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, DMF) | Aryl or Heteroaryl substitution (C-C bond formation) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu) | Amino substitution (C-N bond formation) |

Table 1: Key Cross-Coupling Reactions for C7 Derivatization.

Modification of the tert-Butyl Group and Amine Functions

Beyond the C7 position, the 2-tert-butyl group and the 4-amino group provide additional opportunities for structural modification, although these transformations can be more challenging.

The 4-amino group is a key functional handle for derivatization. It can undergo a variety of reactions common to primary aromatic amines. Nucleophilic substitution at this position allows for the synthesis of a wide range of N-substituted derivatives. proquest.com For instance, it can be acylated by reaction with acyl chlorides or anhydrides, or alkylated using alkyl halides. The 4-aminoquinazoline core is a privileged structure found in numerous kinase inhibitors, and N-arylation or N-alkylation at this position is a common strategy in the development of such agents. nih.gov

| Functional Group | Reaction Type | Reagents | Potential Product |

| 4-Amino Group | Acylation | R-COCl, Base | 4-(Acylamino)quinazoline |

| 4-Amino Group | Alkylation | R-X, Base | 4-(Alkylamino)quinazoline |

| 4-Amino Group | Arylation (Buchwald-Hartwig) | Ar-X, Pd Catalyst, Base | 4-(Arylamino)quinazoline |

Table 2: Representative Reactions for Modifying the 4-Amino Function.

Dimroth Rearrangement in Aminoquinazoline Synthesis

The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, involving the isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange places. nih.govwikipedia.org This rearrangement is particularly relevant to the synthesis of 4-aminoquinazoline derivatives, providing an alternative and often high-yielding route that can circumvent the formation of impurities encountered in other methods. acs.org

The rearrangement typically proceeds through a ring-opening/ring-closure sequence. researchgate.net In the context of quinazoline synthesis, a common pathway starts with the reaction of an appropriately substituted 2-aminobenzonitrile with an agent like dimethylformamide-dimethylacetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate is then cyclized by heating with an amine (e.g., an aniline) in a suitable solvent like acetic acid. nih.gov The initial cyclization may form an N-substituted 4-iminoquinazoline. Under the reaction conditions, this intermediate can undergo the Dimroth rearrangement, involving nucleophilic attack (often by water or another nucleophile), opening of the pyrimidine ring to form a new intermediate, followed by rotation and re-cyclization to yield the more thermodynamically stable 4-anilinoquinazoline (B1210976) product. nih.gov

General Mechanism of Dimroth Rearrangement in Quinazoline Synthesis:

Initial Cyclization: An amidine intermediate cyclizes with an amine to form a 3-substituted 4-imino-3,4-dihydroquinazoline.

Ring Opening: A nucleophile (e.g., H₂O) adds to the C4 position, followed by cleavage of the N1-C2 bond of the pyrimidine ring.

Rotation & Tautomerization: The resulting open-chain intermediate undergoes bond rotation and tautomerization.

Ring Closure: The exocyclic nitrogen atom attacks the carbonyl or imine-equivalent carbon, re-forming the pyrimidine ring and yielding the thermodynamically favored 4-aminoquinazoline derivative.

Reaction Mechanisms and Chemical Reactivity Studies of 7 Bromo 2 Tert Butyl Quinazolin 4 Amine

Mechanistic Insights into Quinazoline (B50416) Formation and Derivatization

The synthesis of the 7-Bromo-2-(tert-butyl)quinazolin-4-amine core likely follows established methods for quinazoline synthesis, with the Niementowski reaction being a prominent route for the formation of the quinazolinone precursor. wikipedia.orgnih.govresearchgate.net This reaction typically involves the condensation of an anthranilic acid with an amide. wikipedia.org For the target compound, this would involve the reaction of 2-amino-4-bromobenzoic acid with a derivative of pivalamide (B147659) (tert-butyl amide). The subsequent conversion of the 4-oxo group to a 4-amino group is a common derivatization step.

Derivatization of the quinazoline core is often achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 position. mdpi.comresearchgate.netnih.govyoutube.com In the synthesis of this compound, a precursor such as 7-bromo-4-chloro-2-(tert-butyl)quinazoline could react with ammonia (B1221849) or an amino equivalent to introduce the 4-amino group. The C4 position is known to be highly susceptible to nucleophilic attack. nih.govnih.gov

Electron-Withdrawing and Electron-Donating Group Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the bromo group at the 7-position, the tert-butyl group at the 2-position, and the amino group at the 4-position.

tert-Butyl Group (C2): The tert-butyl group is an electron-donating group through induction and hyperconjugation. nih.gov Its presence at the C2 position increases the electron density of the quinazoline ring, which can affect the rates of both electrophilic and nucleophilic reactions.

Amino Group (C4): The amino group is a strong electron-donating group through resonance, significantly increasing the electron density of the ring system, particularly at the ortho and para positions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | 7 | Electron-withdrawing (inductive), Weakly deactivating (resonance) | May decrease reactivity towards electrophiles, enhances susceptibility to nucleophilic attack on the benzene (B151609) ring. |

| tert-Butyl | 2 | Electron-donating (inductive, hyperconjugation) | Increases electron density, activating the ring towards electrophilic substitution. |

| Amino | 4 | Strong electron-donating (resonance) | Strongly activates the ring towards electrophilic substitution. |

Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Reaction Pathways: The quinazoline ring, particularly with a halogen substituent, is susceptible to nucleophilic aromatic substitution. The C4 position is generally the most reactive towards nucleophiles. mdpi.comresearchgate.netnih.govyoutube.com In this compound, while the 4-position is already substituted with an amino group, the bromine at the C7 position presents a site for potential nucleophilic attack, especially under forcing conditions or with palladium catalysis. nih.gov The ease of displacement of halogens on the quinazoline ring often follows the order I > Br > Cl. mdpi.com

Electrophilic Reaction Pathways: The electron-rich nature of the 4-aminoquinazoline system, enhanced by the tert-butyl group, directs electrophilic attack primarily to the benzene ring. The order of reactivity for electrophilic substitution on the quinazoline ring is generally 8 > 6 > 5 > 7. nih.gov The strong activating effect of the amino group at C4 would likely direct incoming electrophiles to the C5 and C7 positions. However, the presence of the bromo group at C7 would sterically hinder and electronically disfavor substitution at that position, suggesting that the C5 and potentially the C8 positions would be the most likely sites for electrophilic attack.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: The regioselectivity of reactions involving this compound is dictated by the directing effects of its substituents.

Nucleophilic Substitution: As previously mentioned, nucleophilic aromatic substitution on polyhalogenated quinazolines is highly regioselective, with the C4 position being the most reactive, followed by C2 and then the positions on the benzene ring. nih.gov For the title compound, any further nucleophilic substitution would likely target the C7-bromo position.

Electrophilic Substitution: The powerful ortho, para-directing amino group at C4, along with the ortho, para-directing tert-butyl group, would strongly influence the regioselectivity of electrophilic aromatic substitution. youtube.comrsc.org This would favor substitution at the C5 position. The directing effects are summarized in the table below.

| Reaction Type | Predicted Major Regioisomer(s) | Rationale |

| Electrophilic Aromatic Substitution | 5-substituted derivative | The strong activating and ortho, para-directing effect of the 4-amino group directs the electrophile to the C5 position. |

| Palladium-catalyzed Cross-Coupling | 7-substituted derivative | The C-Br bond at the 7-position is the most likely site for oxidative addition in a catalytic cycle. mdpi.com |

Stereoselectivity: Given the planar nature of the quinazoline ring system and the absence of chiral centers in this compound and in many of its likely reactants, stereoselectivity is not a primary consideration in most of its synthetic transformations.

Stability and Degradation Pathways of the Compound Class

The quinazolinone ring is known to be quite stable under various reaction conditions, including oxidation and reduction. nih.gov The 4-aminoquinazoline scaffold also exhibits considerable stability. However, the presence of the bromo substituent introduces a potential site for degradation, particularly through photolytic cleavage of the C-Br bond. Halogenated aromatic compounds can undergo photodehalogenation.

The tert-butyl group can also influence stability. While generally stable, under certain high-energy conditions, dealkylation could potentially occur. Hydrolysis of the quinazoline ring can occur under strongly acidic or basic conditions, leading to the opening of the pyrimidine (B1678525) ring. nih.gov

Potential degradation pathways could include:

Photodegradation: Cleavage of the C7-Br bond upon exposure to UV light.

Hydrolysis: Ring opening of the pyrimidine ring under harsh acidic or basic conditions.

Oxidative Degradation: While the core is relatively stable, strong oxidizing agents could potentially lead to degradation.

Further experimental studies would be necessary to fully elucidate the specific stability profile and degradation pathways of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals for 7-Bromo-2-(tert-butyl)quinazolin-4-amine.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group would present as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4-1.6 ppm). The protons on the quinazoline (B50416) core would appear in the aromatic region (typically 7.0-9.0 ppm). The H5 proton would likely appear as a doublet, coupled to H6. The H6 proton would be a doublet of doublets, showing coupling to both H5 and H8. The H8 proton, adjacent to the bromine atom, would likely appear as a doublet. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show signals for all unique carbon atoms. The tert-butyl group would have two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quinazoline ring would display signals for its eight carbon atoms, with their chemical shifts influenced by the attached substituents (bromo, tert-butyl, and amino groups). Carbons directly attached to nitrogen or bromine would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general chemical shift ranges for similar structures and require experimental verification.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(CH₃)₃ | - | ~30 |

| C (CH₃)₃ | ~1.5 (s, 9H) | ~38 |

| C2 | - | ~165 |

| C4 | - | ~160 |

| C4a | - | ~120 |

| C5 | ~8.0 (d) | ~128 |

| C6 | ~7.6 (dd) | ~125 |

| C7 | - | ~118 |

| C8 | ~8.2 (d) | ~115 |

| C8a | - | ~150 |

| NH₂ | ~6.0 (br s, 2H) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₂H₁₄BrN₃). The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: Tandem MS (MS/MS) experiments could be performed to analyze the fragmentation pattern. A characteristic fragmentation would be the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z for C₁₂H₁₅⁷⁹BrN₃⁺ | Calculated m/z for C₁₂H₁₅⁸¹BrN₃⁺ |

| [M+H]⁺ | 280.0498 | 282.0478 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 2970 - 2870 |

| C=N (Quinazoline) | Stretch | 1650 - 1550 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H (Amine) | Scissoring/Bending | ~1620 |

| C-Br | Stretch | 700 - 500 |

The presence of two distinct N-H stretching bands would confirm the primary amine group. The various C=N and C=C stretching vibrations would be characteristic of the quinazoline ring system.

Elemental Analysis (EA) for Purity and Composition Verification

Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₄BrN₃) to verify the elemental composition and assess the purity of the sample.

Table 4: Theoretical Elemental Composition

| Element | Atomic Mass | Molar Mass (C₁₂H₁₄BrN₃) | Theoretical Percentage |

| Carbon (C) | 12.01 | 280.16 g/mol | 51.44% |

| Hydrogen (H) | 1.01 | 280.16 g/mol | 5.04% |

| Bromine (Br) | 79.90 | 280.16 g/mol | 28.52% |

| Nitrogen (N) | 14.01 | 280.16 g/mol | 14.99% |

Chromatographic Techniques for Purification and Homogeneity Assessment (e.g., TLC, HPLC, Column Chromatography)

Chromatographic methods are indispensable for both the purification of the final compound and the assessment of its homogeneity.

Column Chromatography: This technique is typically used for the primary purification of the synthesized compound from reaction byproducts and starting materials. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be selected to achieve effective separation.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the effectiveness of the purification. The compound's purity is indicated by the presence of a single spot with a specific retention factor (Rƒ) value under a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the final purity of the compound. A sample is analyzed on a suitable column (e.g., C18 reverse-phase) with a defined mobile phase. The presence of a single, sharp peak in the chromatogram indicates a high degree of purity. The peak's retention time is a characteristic of the compound under the specific analytical conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of quinazoline (B50416) derivatives. nih.govresearchgate.net For a molecule like 7-bromo-2-(tert-butyl)quinazolin-4-amine, DFT calculations using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and predict various properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability. nih.gov For related bromo-quinazoline structures, DFT calculations have been used to determine these frontier molecular orbitals, providing insights into how the molecule might interact with other species. nih.gov The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking and Binding Mode Analysis (General principles, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to understand its potential non-covalent interactions with a hypothetical receptor binding site. The analysis would focus on the types of interactions formed, such as hydrogen bonds (involving the amine group), halogen bonds (involving the bromine atom), and hydrophobic interactions (from the tert-butyl group and the quinazoline core). researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by analyzing the electronic wavefunction. researchgate.netwisc.edu For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure. It can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which is crucial for understanding the molecule's stability and reactivity.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict plausible reaction pathways and identify the associated transition states for reactions involving this compound. For instance, the reactivity of the quinazoline scaffold can be explored, such as its susceptibility to nucleophilic or electrophilic substitution. The presence of the bromine atom at position 7 suggests the possibility of cross-coupling reactions, a common synthetic route for modifying quinazoline derivatives.

Theoretical calculations can map out the potential energy surface for a proposed reaction, identifying the minimum energy pathway from reactants to products. By locating the transition state structures and calculating their energies, activation barriers can be determined, providing insights into the reaction kinetics. For related quinazolines, the position of substituents has been shown to significantly influence the outcome of chemical reactions. researchgate.net

Computational Descriptors for Chemical Space Exploration

| Descriptor | Predicted Value | Reference |

| Topological Polar Surface Area (TPSA) | 84.08 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.71 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

These descriptors provide a quantitative profile of the molecule. The TPSA is an indicator of a molecule's ability to permeate cell membranes. LogP reflects its lipophilicity. The counts of hydrogen bond donors and acceptors indicate its potential for forming hydrogen bonds, and the number of rotatable bonds provides a measure of its conformational flexibility. chemscene.com

Advanced Applications in Chemical Synthesis and Materials Science

7-Bromo-2-(tert-butyl)quinazolin-4-amine as a Versatile Synthetic Building Block

The strategic placement of a bromine atom on the quinazoline (B50416) core renders this compound a highly valuable building block in organic synthesis. This halogen atom serves as a versatile functional group for a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Notably, the bromo substituent is amenable to widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 7-position, including aryl, heteroaryl, alkyl, and amino groups. The tert-butyl group at the 2-position can sterically influence the reactivity of the nearby functionalities and can impart improved solubility in organic solvents, a desirable property for a synthetic intermediate.

Below is a table summarizing the potential cross-coupling reactions that can be employed with this building block:

| Reaction Name | Reactant | Catalyst/Reagent | Bond Formed |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Palladium catalyst, Base | C-C (aryl/heteroaryl) |

| Stille Coupling | Organostannane | Palladium catalyst | C-C (alkyl/aryl) |

| Heck Coupling | Alkene | Palladium catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | C-N |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) |

Scaffold Derivatization for Novel Chemical Entities

The derivatization of the this compound scaffold is a key strategy for the discovery of novel chemical entities with tailored properties. The primary sites for derivatization are the bromo and amino groups.

Functionalization at the 7-position via the aforementioned cross-coupling reactions can lead to the generation of extensive libraries of compounds. For instance, the introduction of various aromatic and heterocyclic rings can modulate the electronic properties and biological activity of the resulting molecules.

The amino group at the 4-position is also a prime site for modification. It can undergo acylation, alkylation, and sulfonylation reactions to introduce a diverse range of functional groups. This allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The combination of modifications at both the 7- and 4-positions provides a powerful approach to creating a wide array of novel compounds for various applications.

Potential as Chemical Probes in Mechanistic Studies

Due to its reactive bromine handle, this compound holds potential for the development of chemical probes. A chemical probe is a small molecule that is used to study biological systems. The bromo group can be used to attach reporter groups such as fluorophores, biotin, or photoaffinity labels.

For example, a fluorescent dye could be coupled to the 7-position via a Suzuki or Sonogashira reaction. The resulting fluorescently labeled quinazoline derivative could then be used to visualize its localization within cells or to study its interaction with specific proteins using techniques like fluorescence microscopy or fluorescence polarization. Similarly, the introduction of a photo-crosslinking group could enable the identification of protein binding partners through covalent labeling upon photoirradiation.

Role in the Development of Catalytic Systems

While direct applications of this compound in catalytic systems are not extensively documented, the quinazoline scaffold itself can be incorporated into ligand design for transition metal catalysis. The nitrogen atoms within the quinazoline ring system can act as coordinating sites for metal ions.

By derivatizing the this compound scaffold with appropriate chelating groups, it is conceivable to create novel ligands for various catalytic transformations. The steric bulk of the tert-butyl group could play a crucial role in influencing the stereoselectivity of catalytic reactions. Further research in this area could lead to the development of novel quinazoline-based catalysts with unique reactivity and selectivity.

Exploration in Material Science Applications

The rigid, planar structure of the quinazoline core, combined with the potential for extensive derivatization, makes this compound an interesting candidate for exploration in materials science. The ability to introduce various functional groups at the 7-position through cross-coupling reactions opens up avenues for creating materials with tailored electronic and photophysical properties.

For instance, the introduction of electron-donating or electron-withdrawing groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This could lead to the development of novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tert-butyl group can enhance the solubility and processability of these materials, which is a critical factor for device fabrication. Furthermore, the quinazoline scaffold's ability to participate in hydrogen bonding and π-π stacking interactions could be exploited for the design of self-assembling materials and liquid crystals.

Future Research Directions and Unexplored Avenues

Development of Greener and More Efficient Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The development of environmentally benign and efficient synthetic pathways is a critical area of future research.

Key Research Objectives:

Transition-Metal-Free Synthesis: A significant push in modern organic synthesis is the reduction of reliance on heavy metal catalysts. Future work should explore transition-metal-free approaches for the synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4-amine. nih.gov This could involve microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and improve yields, often in the absence of traditional solvents. frontiersin.org

Catalytic Systems: For reactions where catalysts are necessary, the focus should be on developing more sustainable options. This includes the use of earth-abundant metal catalysts or organocatalysts. frontiersin.orgmdpi.com For instance, iodine-catalyzed methods, which utilize a readily available and less toxic catalyst, have shown promise in the synthesis of other quinazoline derivatives and could be adapted for this specific compound. nih.gov

Atom Economy and Waste Reduction: Future synthetic strategies should prioritize high atom economy, minimizing the formation of byproducts. organic-chemistry.org One-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.gov The use of greener solvents, such as water or bio-based solvents, should also be a primary consideration. frontiersin.org

Potential Green Synthesis Approaches:

| Approach | Catalyst/Conditions | Potential Advantages |

| Microwave-Assisted Synthesis | Solvent-free or green solvents | Reduced reaction times, higher yields, lower energy consumption |

| Organocatalysis | e.g., DABCO, p-TSA | Avoids heavy metal contamination, often milder reaction conditions |

| Iodine-Catalyzed Reactions | Molecular iodine | Inexpensive, low toxicity catalyst |

| One-Pot/Tandem Reactions | Various | Increased efficiency, reduced waste and purification steps |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing novel transformations.

Areas for Mechanistic Investigation:

Cascade and Domino Reactions: The synthesis of the quinazoline core often involves complex cascade or domino reactions where multiple bonds are formed in a sequential manner. mdpi.comorganic-chemistry.org Detailed mechanistic studies, utilizing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are needed to unravel the intricate steps of these transformations.

C-H Activation Pathways: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds. bohrium.comrsc.org Elucidating the precise mechanism of C-H activation on the quinazoline ring of this compound will be essential for controlling regioselectivity and developing new functionalization strategies. organic-chemistry.org Understanding the role of directing groups and the influence of the existing substituents (bromo and tert-butyl) on the activation process is a key research goal. researchgate.net

Role of Intermediates: Identifying and characterizing key reaction intermediates can provide valuable insights into the reaction pathway. Spectroscopic techniques and trapping experiments can be employed to probe the existence and reactivity of these transient species.

Exploration of Novel Functionalizations and Chemical Space

The presence of a bromine atom at the 7-position and reactive C-H bonds on the quinazoline core of this compound opens up a vast chemical space for further functionalization.

Opportunities for Novel Functionalization:

Cross-Coupling Reactions: The bromo substituent is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of aryl, heteroaryl, vinyl, and alkynyl groups at the 7-position, leading to a library of novel derivatives with potentially interesting biological or material properties.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the quinazoline scaffold. rsc.org Research should focus on the regioselective C-H arylation, amination, alkylation, and halogenation of the quinazoline ring. bohrium.comresearchgate.net The directing-group ability of the amino group at the 4-position could be exploited to achieve selective functionalization at specific positions.

Modification of the Amino Group: The amino group at the 4-position can be readily modified through acylation, alkylation, and other transformations to introduce new functionalities and modulate the compound's properties.

Potential Functionalization Reactions:

| Reaction Type | Reagents/Catalysts | Potential Outcome |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Introduction of aryl groups at the 7-position |

| C-H Arylation | Aryl halides, Pd or Rh catalyst | Direct introduction of aryl groups on the quinazoline ring |

| Amination | Amines, Cu or Pd catalyst | Introduction of new amino functionalities |

Advanced Computational Predictions for Chemical Properties and Reactivity

In silico methods are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions.

Applications of Computational Chemistry:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. tandfonline.comnih.gov This information can provide insights into its reactivity, stability, and potential sites for electrophilic and nucleophilic attack. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and their biological activities are evaluated, QSAR models can be developed to correlate the structural features of the molecules with their activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. researchgate.net

Prediction of Physicochemical Properties: Computational tools can be used to predict important physicochemical properties such as solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov This information is crucial in the early stages of drug discovery to assess the druglikeness of a compound.

Predicted Properties for Further Investigation:

| Property | Computational Method | Importance |

| Reactivity Indices | DFT | Predicting sites of reaction |

| Biological Activity | QSAR, Molecular Docking | Guiding the design of new bioactive molecules |

| ADME/Toxicity | In silico models | Assessing drug-likeness and potential safety issues |

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-Bromo-2-(tert-butyl)quinazolin-4-amine via nucleophilic substitution?

- Methodological Answer : The synthesis typically involves reacting 7-bromo-4-chloroquinazoline with tert-butylamine in dimethylformamide (DMF) as the solvent, using Hunig’s base (N,N-diisopropylethylamine) to deprotonate the amine. The reaction proceeds at room temperature for 2 hours. Post-reaction, the mixture is diluted with ethyl acetate (EtOAc) and washed with 10% KHSO₄ and 3N LiCl to remove polar impurities. Purification via silica gel column chromatography with a gradient of 15%→75% EtOAc in hexanes yields the product in >95% purity. Key considerations include moisture-free conditions to prevent hydrolysis of the chloroquinazoline intermediate and efficient stirring to ensure complete substitution .

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- LCMS : Employ a 3-minute gradient of 4%→100% acetonitrile (with 0.025% trifluoroacetic acid) in water (0.05% trifluoroacetic acid) at 1 mL/min flow rate for rapid purity assessment. A retention time of ~3.05 minutes (short gradient) or ~4.53 minutes (7-minute gradient) confirms consistency .

- NMR : ¹H NMR in DMSO-d₆ should show distinct peaks for the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ 7.3–8.5 ppm). ¹³C NMR should confirm the quinazoline scaffold (δ 148–159 ppm for C=N and C-Br) .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₁₄BrN₃) ensures molecular identity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?

- Methodological Answer : To introduce aryl/heteroaryl groups at the 7-bromo position:

- Catalyst System : Use tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) with benzo[d][1,3]dioxol-5-ylboronic acid (1.5 equiv) .

- Conditions : Microwave heating (150°C, 1 hour) in DMF with Na₂CO₃ (2 equiv) as base. Post-reaction, wash with NaHCO₃ to neutralize acids and LiCl to remove boronate salts.

- Yield Optimization : Screen ligand additives (e.g., SPhos) or switch to Pd(OAc)₂/XPhos for electron-deficient boronic acids. Monitor by TLC (hexanes/EtOAc 7:3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.